molecular formula C28H32N4O3S B11438279 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11438279
M. Wt: 504.6 g/mol
InChI Key: VAKSAYMBPPHWDC-UHFFFAOYSA-N
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Description

3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds, resulting in the formation of carboxylic acids or amines.

Scientific Research Applications

3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . These interactions lead to increased levels of neurotransmitters in the brain, which can have various therapeutic effects.

Comparison with Similar Compounds

3-(5-(4-Benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

IUPAC Name

3-[5-(4-benzylpiperidin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C28H32N4O3S/c1-35-21-10-11-23-22(18-21)25-26(29-23)27(34)32(28(36)30-25)14-6-5-9-24(33)31-15-12-20(13-16-31)17-19-7-3-2-4-8-19/h2-4,7-8,10-11,18,20,29H,5-6,9,12-17H2,1H3,(H,30,36)

InChI Key

VAKSAYMBPPHWDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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